molecular formula C13H11F3N2OS B2367405 5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one CAS No. 898421-77-7

5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one

Cat. No. B2367405
CAS RN: 898421-77-7
M. Wt: 300.3
InChI Key: NEYQMDKNTNOJTB-UHFFFAOYSA-N
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Description

The compound is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a ketone functional group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or functional group transformations .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a planar aromatic ring (the pyrimidine ring) and various substituents. The trifluoromethyl group is a common substituent that can influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Similar compounds can undergo a variety of chemical reactions, including condensation reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on the specific substituents present. For example, the trifluoromethyl group is known to be highly electronegative, which can influence the compound’s reactivity .

Scientific Research Applications

Molecular Structure Analysis

Research on pyrazolo[3,4-d]pyrimidine compounds, such as the study by Glidewell et al. (2003), provides detailed insights into their molecular structure, showcasing polymorphism and the impact of different substituents on molecular packing and hydrogen bonding patterns. This knowledge is crucial for understanding compound stability and reactivity, which can influence their potential applications in drug design and material science (Glidewell, Low, Marchal, & Quesada, 2003).

Synthesis Methodologies

Studies have also focused on the synthesis of pyrimidine derivatives, demonstrating various chemical reactions to introduce functional groups or modify the core structure for desired properties. For instance, the work by dos Santos et al. (2015) reports a regioselective synthesis method for 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, highlighting the versatility of pyrimidine cores in chemical synthesis (dos Santos et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs that include a pyrimidinone ring work by interacting with biological receptors or enzymes .

Future Directions

The future directions for research into this compound would likely depend on its intended use. For example, if it is being developed as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS/c1-8-6-17-12(19)18-11(8)20-7-9-3-2-4-10(5-9)13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYQMDKNTNOJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)SCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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